molecular formula C13H7ClO4 B1415129 7-chloro-1,3-dihydroxy-9H-xanthen-9-one CAS No. 100334-95-0

7-chloro-1,3-dihydroxy-9H-xanthen-9-one

Cat. No. B1415129
CAS RN: 100334-95-0
M. Wt: 262.64 g/mol
InChI Key: OHWOAGAHMPEFSA-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound with the CAS Number: 100334-95-0 . It has a molecular weight of 262.65 and its IUPAC name is 7-chloro-1,3-dihydroxy-9H-xanthen-9-one .


Synthesis Analysis

The synthesis of xanthones, the class of compounds to which 7-chloro-1,3-dihydroxy-9H-xanthen-9-one belongs, has been extensively studied . Various synthetic strategies have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is characterized by a dibenzo-γ-pyrone framework . The parent xanthone corresponds to the molecular formula of C13H7ClO4 .


Chemical Reactions Analysis

The chemical reactions involving xanthones have been explored in various studies . These reactions include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one include a molecular weight of 262.65 and a molecular formula of C13H7ClO4 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

7-Chloro-1,3-dihydroxy-9H-xanthen-9-one: , as part of the xanthone family, has been studied for its potential in counteracting oxidative stress and inflammation. Xanthones, with their unique 9H-xanthen-9-one scaffold, can modulate the Nrf2 pathway in inflamed human macrophages. This modulation enhances the body’s antioxidant defense mechanisms, particularly in conditions like acute liver pathological injury induced by lipopolysaccharide/D-galactosamine .

Cancer Therapeutics

The structure of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one allows it to be a promising candidate in cancer treatment. Studies have shown that derivatives of xanthones, including those with chloro and dihydroxy substituents, exhibit potent inhibitory activities against cancer cell lines. For instance, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one demonstrated significant efficacy against the MDA-MB-231 cell line, suggesting that similar compounds could be developed into anti-cancer agents .

Safety and Hazards

7-Chloro-1,3-dihydroxy-9H-xanthen-9-one is classified as an irritant .

Future Directions

The future directions for the study of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one and other xanthones include further exploration of their promising biological activities and the development of new synthetic strategies .

properties

IUPAC Name

7-chloro-1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWOAGAHMPEFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1,3-dihydroxy-9H-xanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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